Gentisyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antiviral Properties

Studies suggest gentisyl alcohol might possess antiviral properties. Research published in "Microbiology" found gentisyl alcohol to be effective against herpes simplex virus type 1 (HSV-1) and adenovirus type 2 (AdV-2) []. Further investigations are necessary to understand the specific mechanisms and potential applications of this antiviral activity.

Anticancer Potential

Gentisyl alcohol has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies, such as one published in "Oncology Letters", revealed its ability to induce apoptosis (programmed cell death) in human ovarian cancer cells []. Additionally, research suggests potential anticancer effects against breast, colon, lung, and leukemia cells []. However, in-vivo studies and clinical trials are crucial to confirm these findings and assess the safety and efficacy of gentisyl alcohol for cancer treatment.

Antioxidant Activity

Gentisyl alcohol exhibits free radical scavenging properties, suggesting potential antioxidant activity. This was demonstrated in a study published in "Food and Chemical Toxicology", which reported its ability to reduce oxidative stress in mice []. Further research is needed to explore the potential applications of gentisyl alcohol's antioxidant properties in preventing or managing diseases associated with oxidative stress.

Other Potential Applications

Preliminary research also suggests potential applications of gentisyl alcohol in other areas, including:

- Antibacterial activity: Studies have shown some antibacterial effects of gentisyl alcohol, but further investigation is needed to determine its efficacy and potential clinical applications [].

- Neuroprotective effects: Research suggests gentisyl alcohol might have neuroprotective properties, but more studies are required to understand its mechanisms and potential benefits for neurological disorders [].

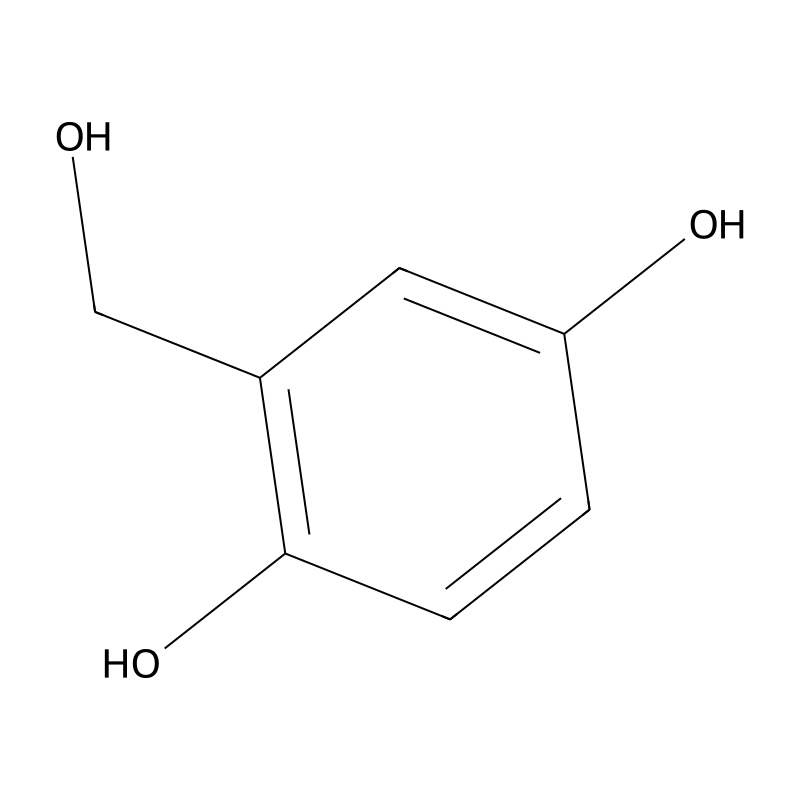

Gentisyl alcohol is an aromatic primary alcohol with the chemical formula C₇H₈O₃. It is characterized by hydroxy groups located at the 2 and 5 positions of a benzene ring, making it a derivative of benzyl alcohol. This compound is recognized for its antioxidant properties and potential applications in various fields, including pharmaceuticals and biochemistry .

- Antimicrobial activity: It might disrupt the cell membranes of bacteria and fungi [].

- Anticancer activity: It could induce apoptosis (programmed cell death) in cancer cells and affect specific signaling pathways involved in cell proliferation.

- Antiparasitic activity: A study suggests it inhibits an enzyme (dihydroorotate dehydrogenase) essential for the malaria parasite's survival [].

- Data on the specific hazards associated with Gentisyl alcohol is limited.

- Due to its phenolic structure, it's advisable to handle it with care, as phenols can be irritating to the skin and eyes.

- Further research is needed to determine its potential toxicity and other safety concerns.

- Oxidation: Gentisyl alcohol can be oxidized to gentisic acid, which is a more stable form and has various applications in stabilizing radiolabeled compounds .

- Epoxidation: It has been shown to undergo epoxidation reactions, which are essential in biosynthetic pathways, particularly in the production of patulin, a mycotoxin .

- Conversion to Patulin: In certain enzymatic processes, gentisyl alcohol serves as a substrate for the conversion into patulin through ring cleavage reactions catalyzed by specific enzymes .

Gentisyl alcohol exhibits notable biological activities. Research indicates that it can inhibit cell proliferation and induce apoptosis in human ovarian cancer cells through modulation of the phosphoinositide 3-kinase pathway. This suggests its potential as an anticancer agent . Additionally, its antioxidant properties contribute to its role in protecting cells from oxidative stress.

Gentisyl alcohol can be synthesized through various methods:

- De Novo Biosynthesis: Recent studies have highlighted the ability of certain enzymes, such as carboxylic acid reductase, to catalyze the transformation of carboxylic acids into gentisyl alcohol .

- Chemical Synthesis: Traditional synthetic routes may involve the reduction of gentisic acid or related compounds under controlled conditions to yield gentisyl alcohol.

Gentisyl alcohol has diverse applications:

- Pharmaceuticals: Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative stress in biological systems.

- Radiolabeling Stabilization: It is used alongside gentisic acid to stabilize radiolabeled peptides and proteins, preventing autoradiolysis during diagnostic and therapeutic applications .

- Biosynthetic Studies: Due to its role as a substrate in biosynthetic pathways, it is valuable in research focused on natural product synthesis.

Studies have explored the interactions of gentisyl alcohol with various biological systems. Its ability to influence signaling pathways, particularly those involved in cancer cell proliferation, highlights its potential therapeutic applications. Additionally, research on its interactions with other compounds could provide insights into synergistic effects that enhance its biological activity.

Gentisyl alcohol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Gentisyl alcohol's unique positioning of hydroxy groups distinguishes it from these similar compounds, contributing to its specific biological activities and applications.

Shikimate Pathway Derivatives in Microbial Systems

The shikimate pathway serves as the primary biosynthetic route for gentisyl alcohol production in microbial systems, particularly through its connection to phenolic compound biosynthesis [6] [7]. This metabolic pathway consists of seven enzymatic steps that begin with the condensation of phosphoenolpyruvate and erythrose-4-phosphate, ultimately leading to the formation of chorismic acid [17]. The pathway's involvement in aromatic amino acid metabolism makes it a crucial hub for secondary metabolite production in bacteria and fungi [17].

In engineered Escherichia coli systems, researchers have successfully established novel biosynthetic pathways for gentisyl alcohol production by programming carbon flux into the shikimate pathway [6] [7]. The process involves the conversion of salicylic acid to 2,5-dihydroxybenzoic acid through the action of salicylic acid 5-hydroxylase, followed by subsequent reduction to gentisyl alcohol [6]. These engineered pathways achieved final titers of 30.1 mg/L for gentisyl alcohol production, representing the first successful microbial production of this compound [6] [7].

The shikimate pathway's regulation involves complex feedback mechanisms where key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase and shikimate kinase are subject to inhibition by downstream products [39]. These regulatory mechanisms play crucial roles in controlling the flux toward gentisyl alcohol biosynthesis in microbial systems [39].

Enzymatic Catalysis by Carboxylic Acid Reductases

Carboxylic acid reductases play a pivotal role in gentisyl alcohol biosynthesis through their ability to catalyze the reduction of carboxylic acids to corresponding aldehydes and alcohols [6] [11]. These enzymes demonstrate remarkable substrate promiscuity, enabling the efficient synthesis of phenolic alcohols from their carboxylic acid precursors [6] [7].

The enzymatic mechanism involves the adenosine triphosphate and nicotinamide adenine dinucleotide phosphate-dependent reduction of 2,5-dihydroxybenzoic acid to gentisyl alcohol [6]. Research has demonstrated that carboxylic acid reductases from Segniliparus rugosus exhibit high catalytic efficiency in this transformation [11]. The enzyme operates through a two-step mechanism involving initial formation of an aldehyde intermediate followed by reduction to the corresponding alcohol [11] [31].

| Enzyme Parameter | Value | Reference |

|---|---|---|

| Substrate | 2,5-Dihydroxybenzoic acid | [6] |

| Product | Gentisyl alcohol | [6] |

| Final Titer | 30.1 mg/L | [6] |

| Cofactor Requirements | Adenosine triphosphate, Nicotinamide adenine dinucleotide phosphate | [6] |

| Optimal Temperature | Not specified | [6] |

The structural analysis of carboxylic acid reductases reveals that these enzymes consist of an adenylation domain fused via a peptidyl carrier protein to a reductase termination domain [37]. The molecular function involves the reductive cleavage of acylated phosphopantetheine at the thioester moiety, with large-scale domain motions occurring between adenylation and thiolation states [37].

Fungal Secondary Metabolite Production in Penicillium spp.

Penicillium species represent prolific producers of gentisyl alcohol derivatives through well-established secondary metabolite biosynthetic pathways [5] [13]. Historical research has documented gentisyl alcohol as a metabolic product of Penicillium patulum, with early studies by Birkinshaw and colleagues establishing its natural occurrence in these fungal systems [5].

Marine-derived Penicillium terrestre has been identified as a particularly rich source of gentisyl alcohol derivatives, producing nine new compounds including trimeric terrestrol A, dimeric terrestrols B-H, and various monomeric derivatives [13] [18]. These compounds demonstrate significant biological activities, including cytotoxic effects against multiple cell lines with IC50 values ranging from 5-65 microM [13]. Additionally, these derivatives exhibit moderate radical scavenging activity against DPPH with IC50 values between 2.6-8.5 microM [13].

The biosynthetic gene clusters responsible for secondary metabolite production in Penicillium species typically contain multiple genes encoding structural enzymes, regulatory proteins, and transport mechanisms [28] [29]. These clusters enable the coordinated expression of enzymes required for gentisyl alcohol biosynthesis and its subsequent modifications [28]. The clustering of biosynthetic genes facilitates efficient metabolite production and provides regulatory control over secondary metabolite synthesis [29].

| Penicillium Species | Compound Type | Activity Range (IC50) | Reference |

|---|---|---|---|

| P. terrestre | Trimeric terrestrol A | 5-65 μM (cytotoxic) | [13] |

| P. terrestre | Dimeric terrestrols B-H | 5-65 μM (cytotoxic) | [13] |

| P. terrestre | Monomeric derivatives | 2.6-8.5 μM (antioxidant) | [13] |

| P. patulum | Gentisyl alcohol | Not specified | [5] |

Marine-Derived Biosynthesis in Arthrinium Species

Arthrinium species represent specialized marine fungi that have evolved unique biosynthetic capabilities for gentisyl alcohol production in marine environments [14] [19]. Comparative genomics and transcriptomics analyses of Arthrinium koreanum and Arthrinium saccharicola have revealed specific genetic adaptations that enable these organisms to produce gentisyl alcohol as part of their secondary metabolite repertoire [14] [19].

The ecological characteristics of Arthrinium species suggest their role as potential plant pathogens and endophytes rather than saprobes, with enzyme profiles similar to those observed in plant-associated fungi [14]. Whole genome sequencing has identified biosynthetic gene clusters responsible for gentisyl alcohol production, with six of seven identified metabolite clusters being associated with plant virulence factors [14].

Transcriptomic analyses under different cultivation conditions have revealed that gentisyl alcohol biosynthesis in Arthrinium koreanum is significantly influenced by mannitol supplementation [14] [19]. When grown in mannitol-supplemented media, gentisyl alcohol production is markedly downregulated, corresponding with reduced antioxidant activity [14]. This observation suggests that marine Arthrinium species have evolved a symbiotic relationship with brown algae, wherein the fungi provide antioxidants during periods of reduced photosynthetic activity in exchange for mannitol [14] [19].

The symbiotic mechanism involves the differential expression of biosynthetic genes under varying nutrient conditions, with gentisyl alcohol serving as a crucial antioxidant compound provided to algal partners [14]. This represents the first molecular-level analysis of lifestyle adaptations in marine algicolous Arthrinium species and demonstrates the sophisticated regulatory mechanisms controlling secondary metabolite production [14] [19].

Oxidative Modifications: Role of P450 Hydroxylases

Cytochrome P450 hydroxylases play crucial roles in the oxidative modification of aromatic compounds during gentisyl alcohol biosynthesis and metabolism [15] [20]. These enzymes catalyze the addition of hydroxyl groups to phenolic substrates through complex catalytic mechanisms involving high-valent iron-oxo intermediates [25] [32].

The P450-catalyzed hydroxylation of phenolic compounds proceeds through a sophisticated catalytic cycle beginning with substrate binding to the ferric enzyme, followed by reduction to the ferrous state and oxygen binding [25]. The formation of Compound I, a high-valent oxo-ferryl π-cation porphyrin radical, represents the key reactive intermediate responsible for hydrogen abstraction from phenolic substrates [25]. This mechanism enables the regioselective hydroxylation required for gentisyl alcohol biosynthesis from simpler phenolic precursors [25].

Research on salicylic acid 5-hydroxylase has demonstrated the specific role of P450 enzymes in converting salicylic acid to 2,5-dihydroxybenzoic acid, a direct precursor to gentisyl alcohol [24]. This enzyme belongs to the 2-oxoglutarate-Fe(II) oxygenase family and exhibits high catalytic efficiency with a Kcat/Km value of 4.96 × 10^4 M^-1 s^-1 for salicylic acid conversion [24]. The enzyme demonstrates substrate inhibition properties that may enable automatic control of enzymatic activities during biosynthesis [24].

| P450 Enzyme | Substrate | Product | Catalytic Efficiency | Reference |

|---|---|---|---|---|

| Salicylic acid 5-hydroxylase | Salicylic acid | 2,5-Dihydroxybenzoic acid | 4.96 × 10^4 M^-1 s^-1 | [24] |

| CYP504B | 3-Hydroxyphenylacetate | 2,5-Dihydroxyphenylacetate | Not specified | [20] |

| P450 21A2 | Progesterone | 21-Hydroxyprogesterone | 800 μM^-1 min^-1 | [38] |

The molecular mechanisms underlying P450-catalyzed phenolic hydroxylation involve complex electron transfer systems and precise substrate positioning within the enzyme active site [25]. In fungal systems, P450 enzymes typically utilize NAD(P)H-dependent reductase partners for electron delivery, with class I systems employing three-component electron transfer chains [25]. The substrate specificity and regioselectivity of P450 hydroxylases make them essential components of gentisyl alcohol biosynthetic pathways [25] [32].

High-Performance Liquid Chromatography represents the cornerstone methodology for gentisyl alcohol analysis, offering excellent separation capabilities and quantitative precision. The development of robust HPLC protocols requires careful optimization of chromatographic parameters to achieve optimal resolution and reproducibility [3] [4].

Mobile Phase Optimization and Column Selection

The selection of appropriate mobile phase compositions is critical for gentisyl alcohol analysis. Reversed-phase chromatography utilizing C18 stationary phases has demonstrated superior performance, with acetonitrile-based mobile phases providing optimal retention and peak shape characteristics [3]. A validated method employs acetonitrile and 50 millimolar triethylamine in a 70:30 volume ratio, adjusted to pH 3.0 ± 0.1 using phosphoric acid [3]. This mobile phase composition ensures adequate retention of gentisyl alcohol while maintaining chromatographic integrity.

Column specifications significantly impact analytical performance. Hypersil BDS C18 columns with dimensions of 4.6 millimeters × 150 millimeters and 5 micrometer particle size have proven effective for gentisyl alcohol separation [3]. The endcapped stationary phase minimizes secondary interactions with residual silanol groups, thereby improving peak symmetry and reducing tailing factors.

Chromatographic Conditions and Detection Parameters

Optimal chromatographic conditions require precise control of operational parameters. Flow rates of 1.0 milliliter per minute provide adequate separation while maintaining reasonable analysis times [3]. Column temperature control at 40°C enhances reproducibility and reduces viscosity-related variations in retention times [3].

Detection wavelength selection is crucial for sensitivity and selectivity. Ultraviolet detection at 220 nanometers offers optimal response for gentisyl alcohol, capitalizing on the aromatic chromophore present in the molecular structure [3]. Alternative detection at 254 nanometers provides acceptable sensitivity while reducing potential interferences from mobile phase components.

Method Validation and Performance Characteristics

Analytical method validation demonstrates linearity with correlation coefficients exceeding 0.9995 across the operational range [3]. Precision studies reveal relative standard deviations below 12% for both intra-day and inter-day measurements, meeting international validation criteria for bioanalytical methods [5]. Accuracy assessments consistently yield recovery values between 98% and 102% of nominal concentrations [3].

Limit of detection values typically range from 0.05 to 0.1 microgram per milliliter, while limits of quantification extend from 0.1 to 0.5 microgram per milliliter [5]. These sensitivity levels adequately support routine analytical requirements for gentisyl alcohol characterization.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive structural information through characteristic fragmentation patterns that serve as molecular fingerprints for gentisyl alcohol identification. The understanding of these fragmentation pathways is essential for compound confirmation and impurity profiling [6] [7] [8].

Molecular Ion and Primary Fragmentation

The molecular ion peak at m/z 140 corresponds to the intact gentisyl alcohol molecule, though this peak often exhibits reduced intensity characteristic of phenolic alcohols [9]. Primary fragmentation occurs predominantly through α-cleavage adjacent to the hydroxyl groups, generating diagnostic fragment ions that facilitate structural elucidation [9].

The base peak typically appears at m/z 108, resulting from loss of the hydroxymethyl group (CH₂OH, 32 mass units) from the molecular ion [6] [8]. This fragmentation represents the most favorable pathway due to the stability of the resulting aromatic cation and the relatively weak benzylic carbon-carbon bond.

Secondary Fragmentation Pathways

Secondary fragmentation produces characteristic ions at m/z 126, arising from loss of formaldehyde (CH₂O, 14 mass units) through α-cleavage mechanisms [10]. Additional fragmentation at m/z 122 results from water elimination (H₂O, 18 mass units), though this pathway exhibits lower intensity compared to hydroxymethyl loss [9].

Further fragmentation of the m/z 108 ion generates fragments at m/z 97 through hydrogen loss and m/z 81 through carbon monoxide elimination. These secondary fragments provide confirmatory evidence for structural assignment and aid in distinguishing gentisyl alcohol from closely related phenolic compounds [10].

Fragmentation Mechanisms and Energetics

The fragmentation behavior reflects the electronic properties of the phenolic system. The presence of two hydroxyl groups in ortho and para positions relative to the hydroxymethyl substituent influences fragmentation energetics through resonance stabilization [9]. Low-energy collision-induced dissociation predominantly yields the m/z 108 fragment, while higher collision energies promote secondary fragmentation pathways.

High-resolution mass spectrometry enables accurate mass determination, providing elemental composition confirmation for fragment ions. This capability proves particularly valuable for impurity identification and metabolite characterization in complex matrices [6] [7].

Quantitative Nuclear Magnetic Resonance Spectroscopy Techniques

Nuclear Magnetic Resonance spectroscopy provides unambiguous structural identification and quantitative analysis capabilities for gentisyl alcohol. The technique offers unique advantages in purity assessment and structural confirmation that complement chromatographic methods [11] [12].

Proton Nuclear Magnetic Resonance Characterization

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that enable definitive gentisyl alcohol identification. The hydroxymethyl protons appear as a doublet at 4.79 parts per million with coupling constant J = 5.4 hertz, indicating coupling to the adjacent hydroxyl proton [12]. This signal integrates for two protons and serves as a diagnostic marker for the compound.

Aromatic proton signals provide detailed structural information about the substitution pattern. The proton at position 3 appears as a doublet at 6.74 parts per million (J = 2.7 hertz), while the proton at position 6 resonates at 6.62 parts per million as a doublet (J = 8.7 hertz) [12]. The proton at position 5 exhibits a doublet of doublets pattern at 6.49 parts per million with coupling constants of 8.7 and 3.0 hertz, reflecting coupling to both adjacent aromatic protons [12].

Carbon-13 Nuclear Magnetic Resonance Analysis

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon framework characterization. Quaternary aromatic carbons appear at characteristic chemical shifts: 150.02 parts per million for carbon-2, 149.54 parts per million for carbon-4, and 130.02 parts per million for carbon-1 [12]. These signals confirm the hydroxyl substitution pattern on the aromatic ring.

The aromatic CH carbons resonate at 117.34 parts per million, representing carbons 3, 5, and 6 [12]. The hydroxymethyl carbon appears at 60.02 parts per million, consistent with a primary alcohol functionality [12]. Signal multiplicities and intensities provide quantitative information about carbon environments and structural symmetry.

Quantitative Nuclear Magnetic Resonance Methodology

Quantitative Nuclear Magnetic Resonance employs internal standards for absolute concentration determination. The technique offers advantages over chromatographic methods by providing direct molecular quantification without calibration curves or response factors. Integration accuracy depends on relaxation delay optimization to ensure complete spin-lattice relaxation between pulses.

Solvent selection influences spectral quality and quantitative accuracy. Deuterated methanol (CD₃OD) provides adequate solubility for gentisyl alcohol while minimizing solvent interference [12]. Temperature control at 25°C ensures reproducible chemical shifts and coupling constants.

Chemometric Approaches for Purity Assessment

Modern analytical chemistry increasingly relies on chemometric methods to extract maximum information from complex datasets and optimize analytical procedures. For gentisyl alcohol characterization, chemometric approaches enhance method validation, purity assessment, and quality control processes [13] [5].

Multivariate Data Analysis

Principal Component Analysis serves as a fundamental tool for exploring relationships between analytical variables and identifying sources of variation in gentisyl alcohol measurements. This technique reduces dataset dimensionality while preserving essential information, enabling visualization of clustering patterns and outlier detection [13].

Partial Least Squares regression establishes robust calibration models that account for matrix effects and spectral interferences. The approach proves particularly valuable for Near-Infrared spectroscopic analysis of gentisyl alcohol in complex formulations where traditional univariate methods may fail [13].

Experimental Design and Optimization

Response Surface Methodology enables systematic optimization of analytical parameters through statistical experimental design. Box-Behnken designs efficiently explore chromatographic parameter space, identifying optimal conditions for mobile phase composition, flow rate, and temperature [13]. This approach minimizes the number of required experiments while maximizing information content.

Design of Experiments principles guide method development through factorial and fractional factorial designs. These approaches identify significant factors affecting analytical performance and characterize interaction effects between variables [13]. Robustness testing employs deliberate parameter variations to assess method reliability under routine operating conditions.

Quality Control and System Suitability

Chemometric tools enhance quality control through statistical process control charts that monitor analytical performance over time. Control limits based on historical data enable early detection of systematic errors or instrument drift [13]. Cusum charts provide enhanced sensitivity for detecting small but persistent shifts in analytical results.

System suitability parameters benefit from multivariate statistical evaluation rather than traditional univariate approaches. Hotelling T² statistics combine multiple system suitability parameters into single test statistics, improving detection of subtle performance degradation [13].

Stability-Indicating Analytical Methods

Stability-indicating methods represent specialized analytical approaches designed to assess compound integrity under various stress conditions. For gentisyl alcohol, these methods must detect and quantify degradation products while maintaining specificity for the parent compound [12] [5] [14].

Forced Degradation Studies

Comprehensive stability assessment requires systematic evaluation under International Conference on Harmonisation stress conditions. Acid hydrolysis studies employ 0.1 molar hydrochloric acid at elevated temperatures to assess susceptibility to proton-catalyzed degradation [5]. Base hydrolysis utilizes 0.1 molar sodium hydroxide under similar conditions to evaluate hydroxide-mediated decomposition.

Oxidative stress testing employs hydrogen peroxide solutions to simulate oxidative degradation pathways relevant to phenolic compounds [5]. Photolytic degradation studies expose samples to International Conference on Harmonisation-specified light conditions to assess photostability. Thermal stress testing evaluates compound stability under elevated temperature conditions typical of pharmaceutical processing and storage.

Degradation Product Identification

Mass spectrometry coupled with liquid chromatography enables identification of degradation products formed under stress conditions. Gentisyl alcohol degradation typically proceeds through oxidation of the phenolic hydroxyl groups, forming quinone-type structures [15]. Additional degradation pathways may involve hydroxymethyl group oxidation to form corresponding aldehydes or carboxylic acids.

High-resolution mass spectrometry provides accurate mass measurements for degradation products, enabling elemental composition determination. Tandem mass spectrometry generates structural information through collision-induced dissociation of degradation product molecular ions [5].

Method Selectivity and Specificity

Stability-indicating methods must demonstrate adequate selectivity in the presence of degradation products and formulation excipients. Peak purity assessment utilizing photodiode array detection confirms spectral homogeneity of chromatographic peaks [5]. Alternative confirmation employs mass spectrometric detection to verify peak identity through characteristic fragmentation patterns.

Resolution calculations ensure adequate separation between gentisyl alcohol and known degradation products. Baseline resolution (Rs ≥ 1.5) provides confidence in quantitative accuracy even in the presence of closely eluting impurities [5]. Forced degradation samples serve as system suitability controls to demonstrate ongoing method performance.

Stability Data Interpretation

Kinetic analysis of degradation data enables prediction of shelf-life and storage conditions. First-order kinetics typically describe gentisyl alcohol degradation, with rate constants determined through linear regression of logarithmic concentration versus time plots [12]. Arrhenius analysis of temperature-dependent rate constants enables extrapolation to storage temperatures.